1-ethyl-2-methyl-1H-indol-5-ol
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Overview
Description
1-ethyl-2-methyl-1H-indol-5-ol is a chemical compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that exhibit a wide range of biological activities and are found in many natural products and pharmaceuticals.
Preparation Methods
The synthesis of 1-ethyl-2-methyl-1H-indol-5-ol can be achieved through several synthetic routes. One common method involves the cyclization of ortho-substituted anilines with appropriate reagents . Another approach is the annelation of a five-membered ring to an existing benzene ring bearing the appropriate functionality . Industrial production methods often involve the use of catalysts and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
1-ethyl-2-methyl-1H-indol-5-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic substitution reactions are common for indole derivatives, where halogens, nitro groups, or alkyl groups can be introduced using appropriate reagents and conditions.
Major products formed from these reactions include various substituted indoles, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
1-ethyl-2-methyl-1H-indol-5-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are important in the development of new drugs and materials.
Biology: This compound exhibits various biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Indole derivatives, including this compound, are used in the development of pharmaceuticals for the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-2-methyl-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
1-ethyl-2-methyl-1H-indol-5-ol can be compared with other similar compounds, such as:
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Tryptophan: An essential amino acid that serves as a precursor to serotonin and other important biomolecules.
Indole-3-carbinol: A compound found in cruciferous vegetables that has been studied for its potential anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-ethyl-2-methylindol-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-3-12-8(2)6-9-7-10(13)4-5-11(9)12/h4-7,13H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHXZBIAOOUXIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=C1C=CC(=C2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32153-89-2 |
Source
|
Record name | 1-ethyl-2-methyl-1H-indol-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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